REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[c:8]1[cH:9][c:10]2[cH:11][cH:12][cH:13][n+:14]([O-:18])[c:15]2[cH:16][cH:17]1)([CH3:5])([CH3:6])[CH3:7].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:19][Si:20]([CH3:21])([CH3:22])[C:23]([F:24])([F:25])[F:26].[Cs+:28].[F-:27]>>[cH:8]1[cH:9][c:10]2[cH:11][cH:12][cH:13][n+:14]([O-:18])[c:15]2[cH:16][cH:17]1
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Name
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CC(C)(C)OC(=O)c1ccc2c(ccc[n+]2[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)c1ccc2c(ccc[n+]2[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[F-]
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Name
|
|
Type
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product
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Smiles
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[O-][n+]1cccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |